molecular formula C8H15N3O4 B14269128 Glycyl-N-methylglycyl-L-alanine CAS No. 158242-50-3

Glycyl-N-methylglycyl-L-alanine

Cat. No.: B14269128
CAS No.: 158242-50-3
M. Wt: 217.22 g/mol
InChI Key: VWZWMLGLLVWEMJ-YFKPBYRVSA-N
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Description

Glycyl-N-methylglycyl-L-alanine is a dipeptide composed of glycine, N-methylglycine, and L-alanine. It is a small molecule with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.1445 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-methylglycyl-L-alanine typically involves the coupling of protected amino acids. One common method is to use N-Boc protected glycine and L-alanine. The synthesis begins with the protection of the amino group of glycine using Boc anhydride to form N-Boc-glycine. This is followed by the activation of the carboxyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The activated N-Boc-glycine is then reacted with N-methylglycine to form the dipeptide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-methylglycyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Glycyl-N-methylglycyl-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-N-methylglycyl-L-alanine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-N-methylglycyl-L-alanine is unique due to the presence of the N-methylglycine moiety, which imparts distinct chemical and biological properties. This modification can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

158242-50-3

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)-methylamino]acetyl]amino]propanoic acid

InChI

InChI=1S/C8H15N3O4/c1-5(8(14)15)10-6(12)4-11(2)7(13)3-9/h5H,3-4,9H2,1-2H3,(H,10,12)(H,14,15)/t5-/m0/s1

InChI Key

VWZWMLGLLVWEMJ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CN(C)C(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)CN(C)C(=O)CN

Origin of Product

United States

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